4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole is a heterocyclic compound that features a unique combination of a phenyl group, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one in the presence of potassium carbonate and acetone . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or thiophene rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: It is used in the development of organic semiconductors and corrosion inhibitors.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: Shares a similar structure but with a triazole ring instead of an oxazole ring.
2-(1H-Indol-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole: Contains an indole and oxadiazole ring, showing different biological activities.
Uniqueness
4-Phenyl-5-(thiophen-2-yl)-1,3-oxazole is unique due to its specific combination of phenyl, thiophene, and oxazole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
CAS No. |
959977-85-6 |
---|---|
Molecular Formula |
C13H9NOS |
Molecular Weight |
227.28 g/mol |
IUPAC Name |
4-phenyl-5-thiophen-2-yl-1,3-oxazole |
InChI |
InChI=1S/C13H9NOS/c1-2-5-10(6-3-1)12-13(15-9-14-12)11-7-4-8-16-11/h1-9H |
InChI Key |
AEJKRHFQAHHEDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC=N2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.